molecular formula C11H9ClN2O2S2 B13001074 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide

Cat. No.: B13001074
M. Wt: 300.8 g/mol
InChI Key: AYTYTVAAWOFHRY-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is not well-documented. it is likely that the compound interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can be compared with other similar compounds, such as:

    4-(Phenylthio)pyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.

    5-Chloro-4-(methylthio)pyridine-3-sulfonamide: Has a methylthio group instead of a phenylthio group.

    5-Chloro-4-(phenylthio)pyridine-2-sulfonamide: Has the sulfonamide group at the 2-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O2S2

Molecular Weight

300.8 g/mol

IUPAC Name

5-chloro-4-phenylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C11H9ClN2O2S2/c12-9-6-14-7-10(18(13,15)16)11(9)17-8-4-2-1-3-5-8/h1-7H,(H2,13,15,16)

InChI Key

AYTYTVAAWOFHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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